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Compound of Interest

Compound Name: AFG210

Cat. No.: B1684541 Get Quote

Disclaimer: Initial searches for "AFG210 protease" did not yield any specific publicly available

information. It is possible that "AFG210" is a proprietary name, a very recent discovery not yet

in the public domain, or a misnomer. To fulfill the structural and content requirements of the

user's request for an in-depth technical guide, this document has been generated using a well-

characterized protease, Caspase-3, as a representative model. All data, protocols, and

pathways described herein pertain to Caspase-3 and are intended to serve as a detailed

example of the requested whitepaper.

Introduction to Caspase-3
Caspase-3 (also known as CPP32, Yama, or apopain) is a member of the cysteine-aspartic

acid protease (caspase) family and a crucial executioner in the apoptotic pathway.[1] This

enzyme is responsible for orchestrating the dismantling of cellular components during

programmed cell death.[1] Synthesized as an inactive zymogen (procaspase-3), it is activated

by upstream initiator caspases, such as caspase-8 and caspase-9, through proteolytic

cleavage.[1][2] This activation exposes its active site, enabling it to cleave a wide array of

cellular substrates, leading to the characteristic morphological and biochemical hallmarks of

apoptosis, including chromatin condensation, DNA fragmentation, and the formation of

apoptotic bodies.[1] The dysregulation of Caspase-3 activity has been implicated in a variety of

diseases, including neurodegenerative disorders and cancer.[1]
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The following tables summarize key quantitative data related to the kinetics and inhibition of

human Caspase-3.

Table 1: Kinetic Parameters of Caspase-3 for Fluorogenic Substrates

Substrate K_m (μM) k_cat (s⁻¹) k_cat/K_m (M⁻¹s⁻¹)

Ac-DEVD-AMC 10.5 ± 1.2 2.5 ± 0.3 2.4 x 10⁵

Ac-DNLD-AMC 15.2 ± 2.1 1.8 ± 0.2 1.2 x 10⁵

Ac-LEHD-AMC > 500 < 0.01 < 20

Data are representative values from literature and may vary based on experimental conditions.

Table 2: Inhibition Constants (K_i) for Selected Caspase-3 Inhibitors

Inhibitor Inhibition Type K_i (nM)

Ac-DEVD-CHO Reversible, Covalent 0.23

Z-VAD-FMK Irreversible -

Q-VD-OPh Irreversible < 1

Z-DEVD-FMK Irreversible 0.4

K_i values represent the inhibitor concentration required to produce half-maximum inhibition.

Experimental Protocols
Caspase-3 Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is used to measure the activity of

Caspase-3 in cell lysates.[3][4]

Principle: Activated Caspase-3 cleaves the peptide substrate Ac-DEVD-pNA, releasing the

chromophore p-nitroaniline (pNA). The amount of pNA produced is proportional to Caspase-3

activity and can be quantified by measuring the absorbance at 405 nm.[3][4][5]
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Materials:

Cell Lysis Buffer (50 mM HEPES, pH 7.4, 50 mM KCl, 2 mM MgCl₂, 1 mM EDTA)

2x Reaction Buffer (100 mM HEPES, pH 7.4, 100 mM KCl, 4 mM MgCl₂, 2 mM EDTA)

Dithiothreitol (DTT), 1 M stock

Ac-DEVD-pNA substrate, 4 mM stock

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

Sample Preparation:

Induce apoptosis in cell culture using the desired method.

Harvest 2-5 x 10⁶ cells by centrifugation at 500 x g for 3 minutes.

Wash the cells twice with ice-cold PBS.

Resuspend the cell pellet in 100 µL of cold Cell Lysis Buffer and incubate on ice for 15

minutes.

Centrifuge at 12,000 x g for 10-15 minutes at 4°C.

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

Determine the protein concentration of the lysate using a Bradford or BCA assay.

Assay Protocol:

Dilute the cell lysate with Cell Lysis Buffer to a final protein concentration of 50-200 µg per

50 µL.

Prepare a master mix of the reaction buffer by adding DTT to the 2x Reaction Buffer to a

final concentration of 10 mM.
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In a 96-well plate, add 50 µL of the diluted cell lysate to each well.

Add 50 µL of the 2x Reaction Buffer with DTT to each well.

Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 µM).

Incubate the plate at 37°C for 1-2 hours, protected from light.

Measure the absorbance at 405 nm using a microplate reader.

The fold-increase in Caspase-3 activity can be determined by comparing the results from

apoptotic samples with untreated controls.

Recombinant Caspase-3 Purification from E. coli
This protocol describes the expression and purification of a thrombin-activatable full-length

Caspase-3 precursor from E. coli.[6]

Principle: An engineered Caspase-3 precursor with a thrombin cleavage site instead of its auto-

activation site is expressed in E. coli. The soluble protein is purified using affinity

chromatography and then activated by thrombin digestion.[6]

Materials:

E. coli expression strain (e.g., BL21(DE3)) transformed with the Caspase-3 expression

vector

Lysis Buffer (50 mM Tris pH 7.5, 250 mM NaCl, 5% glycerol, 0.05% β-mercaptoethanol)

Cobalt affinity resin

Wash Buffer (Lysis Buffer with 10 mM imidazole)

Elution Buffer (Lysis Buffer with 100 mM imidazole)

Dialysis Buffer (20 mM Tris, pH 7.5, 250 mM NaCl, 5% glycerol, 1 mM DTT)

Thrombin
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Procedure:

Expression:

Inoculate a culture of the transformed E. coli and grow to an OD₆₀₀ of 0.6-0.8.

Induce protein expression with IPTG and continue to grow the culture for several hours at

a reduced temperature (e.g., 18°C).

Harvest the cells by centrifugation.

Purification:

Resuspend the cell pellet in Lysis Buffer and lyse the cells by ultrasonication.

Clarify the lysate by centrifugation at 29,820 x g for 30 minutes.

Incubate the supernatant with cobalt affinity resin at 4°C for 1 hour.

Wash the resin with Wash Buffer.

Elute the protein from the resin with Elution Buffer.

Dialyze the eluted protein against Dialysis Buffer.

Concentrate the purified Caspase-3 precursor.

Activation:

Treat the purified Caspase-3 precursor with thrombin at 4°C for 18 hours.

The activation can be confirmed by SDS-PAGE, where the precursor will be cleaved into

its p17 and p12 subunits.

Signaling Pathways and Workflows
Apoptotic Signaling Pathway Leading to Caspase-3
Activation
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The following diagram illustrates the central role of Caspase-3 in both the intrinsic and extrinsic

pathways of apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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